3-amino-2-hydroxy-N,N,6-trimethylbenzamide
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Overview
Description
3-amino-2-hydroxy-N,N,6-trimethylbenzamide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzamide, characterized by the presence of amino, hydroxy, and trimethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-hydroxy-N,N,6-trimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-6-methylbenzoic acid and N,N-dimethylamine.
Amidation Reaction: The carboxylic acid group of 2-hydroxy-6-methylbenzoic acid is converted to an amide using N,N-dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Amination: The resulting N,N,6-trimethylbenzamide is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-hydroxy-N,N,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (sodium borohydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Various nucleophiles in the presence of a base like NaOH in aqueous or organic solvents.
Major Products
Oxidation: 3-amino-2-oxo-N,N,6-trimethylbenzamide.
Reduction: this compound (regeneration).
Substitution: Products depend on the nucleophile used, such as 3-substituted derivatives.
Scientific Research Applications
3-amino-2-hydroxy-N,N,6-trimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-amino-2-hydroxy-N,N,6-trimethylbenzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-amino-2-hydroxy-N,N,5-trimethylbenzamide: Similar structure but with the trimethyl group at the 5-position.
3-amino-2-hydroxy-N,N,4-trimethylbenzamide: Similar structure but with the trimethyl group at the 4-position.
Uniqueness
3-amino-2-hydroxy-N,N,6-trimethylbenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-amino-2-hydroxy-N,N,6-trimethylbenzamide |
InChI |
InChI=1S/C10H14N2O2/c1-6-4-5-7(11)9(13)8(6)10(14)12(2)3/h4-5,13H,11H2,1-3H3 |
InChI Key |
NAWHWYWIIKMWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)O)C(=O)N(C)C |
Origin of Product |
United States |
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